Hydrogen Bond Donor Capacity: NH vs. N-Methyl Elimination in Kinase Hinge-Binding Motifs
The target compound possesses one hydrogen bond donor (the secondary amine NH linking pyrazine to piperidine). In contrast, the N-methyl analog, tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289388-48-2), has zero H-bond donors . Crystallographic studies of aminopyrazine-based kinase inhibitors, such as the Nek2 inhibitor series reported by Whelligan et al. (2010), demonstrate that the aminopyrazine NH forms two conserved hydrogen bonds with the kinase hinge region backbone (Glu91 and Cys89 in Nek2), contacts that are critical for ATP-competitive inhibition [1]. Elimination of this H-bond donor via N-methylation would abrogate one arm of the hinge-binding interaction, potentially reducing binding affinity by orders of magnitude in kinase targets where the NH contact is structurally conserved.
| Evidence Dimension | H-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (secondary amine NH) |
| Comparator Or Baseline | N-Methyl analog (CAS 1289388-48-2): 0 H-Bond Donors |
| Quantified Difference | 1 vs. 0 HBD; the NH hydrogen bond to the kinase hinge region contributes approximately 1–3 kcal·mol⁻¹ to binding free energy based on typical protein–ligand H-bond energetics [1] |
| Conditions | Predicted from chemical structure; hinge-binding H-bond geometry validated by X-ray crystallography in Nek2–aminopyrazine complexes (PDB entries 2XK6, 2XK9) [1] |
Why This Matters
For kinase inhibitor programs, the presence of a hinge-binding H-bond donor is a binary go/no-go criterion; substituting with the N-methyl analog eliminates this interaction entirely, making the target compound irreplaceable for projects requiring ATP-site hinge engagement.
- [1] Whelligan DK, Solanki S, Taylor D, et al. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010;53(21):7682-98. doi:10.1021/jm1008728. View Source
